
Apoptosis inducer 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis Inducer 13 is a synthetic compound designed to trigger programmed cell death, known as apoptosis, in targeted cells. This compound is particularly significant in cancer research and therapy, as it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Apoptosis Inducer 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its apoptotic activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit varying degrees of apoptotic activity.
科学研究应用
Apoptosis Inducer 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
作用机制
Apoptosis Inducer 13 exerts its effects by activating specific molecular pathways that lead to apoptosis. The compound targets key proteins involved in the apoptotic process, such as caspases and B-cell lymphoma 2 family proteins. By binding to these targets, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals, ultimately triggering cell death.
相似化合物的比较
Apoptosis Inducer 1: Another synthetic compound with similar apoptotic activity but different molecular targets.
Apoptosis Inducer 2: Known for its high specificity towards certain cancer cell types.
Apoptosis Inducer 3: Exhibits a broader range of activity but with lower potency compared to Apoptosis Inducer 13.
Uniqueness: this compound is unique due to its high potency and selectivity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis through multiple pathways also sets it apart from other similar compounds.
属性
分子式 |
C60H59ClF6N8O4PRu |
|---|---|
分子量 |
1237.6 g/mol |
IUPAC 名称 |
carbanide;chlororuthenium(2+);22,32-dibutyl-27,27-diphenyl-3,9,12,18,22,26,28,32-octazanonacyclo[18.13.2.02,19.04,17.05,10.011,16.024,35.025,29.030,34]pentatriaconta-1(34),2,4,6,8,10,12,14,16,19,24(35),25,29-tridecaene-21,23,31,33-tetrone;(5S,6R)-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;; |
InChI 键 |
QJPNVLXAJQKDSW-ZMCUFYFBSA-M |
手性 SMILES |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.C[C@@H]1[C@@H](C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
规范 SMILES |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)


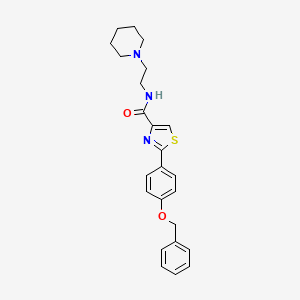
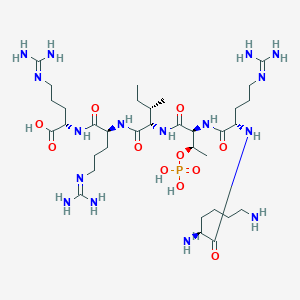

![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
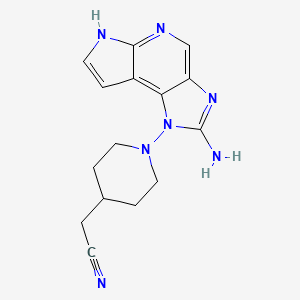
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

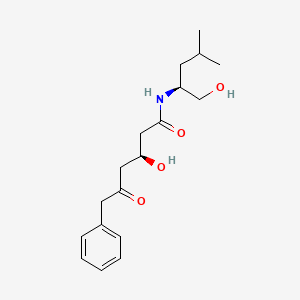
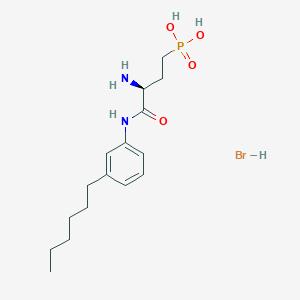
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
